m-DL-Sarcolysin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

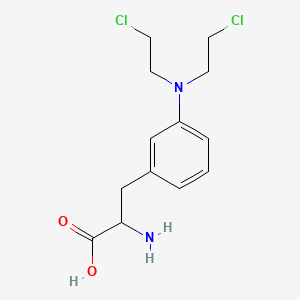

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2O2/c14-4-6-17(7-5-15)11-3-1-2-10(8-11)9-12(16)13(18)19/h1-3,8,12H,4-7,9,16H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGAVODICPCDMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N(CCCl)CCCl)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862531 | |

| Record name | 3-[Bis(2-chloroethyl)amino]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1088-79-5, 1088-78-4, 1088-80-8 | |

| Record name | Metamelfalan, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001088795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC67782 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-m-Sarcolysin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-DL-Sarcolysin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METAMELFALAN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BA40E8GDC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Evolution of M Dl Sarcolysin Research

Early Discovery and Synthesis of Alkylating Amino Acid Derivatives

The quest for more selective cytotoxic agents led to the innovative idea of attaching the reactive bis(2-chloroethyl)amine (B1207034) group to a biological carrier molecule, such as an amino acid. The rationale was that rapidly proliferating tumor cells, with their high metabolic rate and demand for amino acids for protein synthesis, would preferentially uptake the drug, leading to targeted cell death.

In the Soviet Union, a significant breakthrough occurred in the mid-1950s. A team of researchers led by L.F. Larionov at the All-Union Scientific Research Institute of Chemistry and Pharmacy in Moscow independently synthesized a racemic mixture of the phenylalanine derivative of nitrogen mustard. nih.gov This compound, known as sarcolysin (B1681458) or DL-phenylalanine mustard, demonstrated considerable anti-tumor activity in early studies. nih.gov The synthesis represented a key step in harnessing the alkylating potential of nitrogen mustards to a naturally occurring amino acid, phenylalanine.

Simultaneously, and independently, researchers in the West were pursuing similar lines of investigation. In the United Kingdom, at the Institute of Cancer Research, scientists were systematically modifying the structure of nitrogen mustard to enhance its therapeutic index. nih.gov This parallel research effort underscores the global scientific drive to find effective chemical treatments for cancer during this period.

The sarcolysin synthesized by Larionov's group was a racemic mixture, meaning it contained equal amounts of two stereoisomers: the L-isomer and the D-isomer. nih.gov In the West, the research focus narrowed on the L-isomer of p-di(2-chloroethyl)aminophenylalanine, which was synthesized in 1953. nih.gov This single enantiomer was named melphalan (B128).

The distinction between sarcolysin (the DL-racemic mixture) and melphalan (the L-isomer) is crucial. It was hypothesized that the L-isomer would be more actively transported into cells via amino acid transport systems, potentially leading to greater efficacy. While both compounds exhibited cytotoxic effects, the development and clinical use of melphalan eventually became more widespread in Western medicine. The table below summarizes the key differences between these related compounds.

| Feature | m-DL-Sarcolysin | Melphalan |

| Common Name | Sarcolysin | L-PAM, Alkeran |

| Chemical Name | DL-3-[p-(di-2-chloroethyl)aminophenyl]alanine | L-3-[p-(di-2-chloroethyl)aminophenyl]alanine |

| Stereochemistry | Racemic mixture (D- and L-isomers) | Pure L-isomer |

| Initial Development | Soviet Union (Larionov et al.) | United Kingdom (Institute of Cancer Research) |

Integration into Oligopeptide Complexes: The Case of Peptichemio

The principle of using amino acids as carriers for alkylating agents was further elaborated with the development of Peptichemio, an Italian drug developed in the 1970s. This complex agent represented a novel approach to cancer chemotherapy by incorporating the alkylating moiety into short peptide chains.

Peptichemio is not a single molecule but a complex mixture of six synthetic oligopeptides. nih.gov Each of these peptides contains the m-L-sarcolysin moiety, an isomer of melphalan where the bis(2-chloroethyl)amino group is in the meta position of the phenylalanine ring. The peptides in Peptichemio are formed by the covalent conjugation of various amino acids to the m-L-sarcolysin. This derivatization was intended to further modify the pharmacological properties of the alkylating agent, potentially improving its therapeutic window and overcoming resistance.

Research into the individual components of Peptichemio revealed that the cytotoxic activity was not evenly distributed among the six oligopeptides. In fact, one specific peptide, L-prolyl-m-L-sarcolysyl-L-p-fluorophenylalanine, designated as P2, was identified as the most active component of the complex. nih.govwikipedia.org

The following table presents a comparison of the in vitro cytotoxic activity of P2, melphalan, and m-L-sarcolysin in a panel of human tumor cell lines.

| Compound | Mean IC50 (μg/ml) |

| L-prolyl-m-L-sarcolysyl-L-p-fluorophenylalanine (P2) | 2.6 wikipedia.org |

| Melphalan | 3.9 wikipedia.org |

| m-L-Sarcolysin | 4.1 wikipedia.org |

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Influence on Early Antineoplastic Drug Development

The development of this compound and its isomers had a profound impact on the nascent field of cancer chemotherapy. These compounds, born from the strategic chemical modification of nitrogen mustards, validated the concept of using biological carriers to deliver cytotoxic agents to tumor cells. The work on sarcolysin and melphalan in the 1950s was part of a broader movement that established alkylating agents as a cornerstone of cancer treatment for many years. nih.gov

The exploration of different isomers and the subsequent incorporation of the alkylating moiety into peptides, as seen with Peptichemio, demonstrated a growing sophistication in drug design. This evolution from simple alkylating agents to more complex, targeted molecules paved the way for the development of a wide array of subsequent chemotherapeutic drugs. The early clinical studies with these agents, despite their limitations by modern standards, provided invaluable information on the activity, toxicity, and potential applications of this class of drugs, influencing cancer treatment protocols for decades to come.

Synthetic Methodologies and Chemical Modifications of M Dl Sarcolysin Derivatives

Strategies for Amino Acid Conjugation to Sarcolysin (B1681458)

The conjugation of amino acids and peptides to sarcolysin is a prominent strategy to exploit cellular transport mechanisms and potentially enhance tumor cell uptake. This approach can lead to prodrugs that are activated intracellularly, thereby increasing selectivity and reducing systemic toxicity.

Synthesis of Dipeptide and Tripeptide Analogues (e.g., J1, J3)

The synthesis of peptide analogues of sarcolysin, such as the dipeptide J1 and the tripeptide J3, involves standard peptide coupling techniques. For instance, the dipeptide J1, melphalanyl-p-L-fluorophenylalanine ethyl ester, is a conjugate of melphalan (B128) (a closely related L-isomer of sarcolysin) and p-L-fluorophenylalanine ethyl ester. touchoncology.com Its synthesis would typically involve the coupling of the carboxyl group of the N-protected melphalan with the amino group of p-L-fluorophenylalanine ethyl ester, followed by deprotection.

Similarly, the tripeptide J3, identified as l-prolyl-l-melphalanyl-p-l-fluorophenylalanine ethyl ester, was synthesized to enable a direct comparison with its m-l-sarcolysin analogue, P2. aacrjournals.org The synthesis of J3 would follow a sequential peptide coupling strategy, where the amino acids are added one by one to build the tripeptide chain, often utilizing solid-phase peptide synthesis (SPPS) or solution-phase methods. nih.gov In a typical SPPS cycle, the C-terminal amino acid is first attached to a solid support, followed by cycles of deprotection of the N-terminal protecting group and coupling of the next N-protected amino acid until the desired peptide sequence is assembled. nih.gov

Impact of Amino Acid Composition and Sequence on Derivative Properties

The choice of amino acids and their sequence in sarcolysin-peptide conjugates significantly influences the derivatives' properties, including their cytotoxic activity. A comparative study of the melphalan-containing tripeptide J3 and its m-l-sarcolysin analogue P2 (l-prolyl-m-l-sarcolysyl-p-l-fluorophenylalanine ethyl ester) revealed that while melphalan and m-l-sarcolysin alone exhibit similar activities, the peptide conjugates show enhanced potency. aacrjournals.org

Notably, the tripeptide J3 demonstrated significantly more rapid and potent activity compared to its m-l-sarcolysin counterpart, P2. aacrjournals.org This suggests that the specific amino acid sequence and the nature of the sarcolysin isomer can have a profound impact on the biological activity of the resulting peptide-drug conjugate. Further research has indicated that modifications at the carboxyl group of melphalan, such as esterification, can enhance cytotoxic activity, whereas modifications at the amine group may abolish it. mdpi.com The addition of different amino acid moieties can, therefore, modulate the physicochemical properties and biological activity of the parent drug. mdpi.comresearchgate.net

| Derivative | Composition | Key Finding | Reference(s) |

| J1 | melphalanyl-p-L-fluorophenylalanine ethyl ester | A novel dipeptide conjugate of melphalan. | touchoncology.com |

| J3 | l-prolyl-l-melphalanyl-p-l-fluorophenylalanine ethyl ester | Showed stronger and more rapid activity than its m-l-sarcolysin analogue (P2). | aacrjournals.org |

| P2 | l-prolyl-m-l-sarcolysyl-p-l-fluorophenylalanine ethyl ester | The main contributor to the activity of Peptichemio, a mixture of m-l-sarcolysin oligopeptides. | aacrjournals.org |

| EE-MEL | Ethyl ester of melphalan | Showed higher activity than the parent drug against myeloma cancer cells. | mdpi.com |

Polymer Conjugation Approaches

Conjugating sarcolysin to water-soluble polymers is another strategy to improve its pharmacokinetic profile, enhance solubility, and achieve passive tumor targeting through the enhanced permeability and retention (EPR) effect.

Synthesis of N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) Copolymers with Sarcolysin Conjugates

The synthesis of N-(2-hydroxypropyl) methacrylamide (HPMA) copolymers conjugated with sarcolysin typically involves the preparation of a reactive polymer precursor followed by the attachment of the drug. creative-peptides.com While specific studies on HPMA-sarcolysin conjugates are not extensively detailed in the provided search results, the general methodology for creating such conjugates with other drugs, like doxorubicin (B1662922) or cyclosporin, is well-established. researchgate.netnih.gov

The process generally involves the copolymerization of HPMA with a monomer containing a reactive group. creative-peptides.com Sarcolysin, or a derivative with a suitable functional group, can then be covalently attached to this reactive polymer precursor. creative-peptides.com Often, a biodegradable spacer, such as an oligopeptide sequence, is incorporated between the polymer backbone and the drug to ensure its release at the target site, for example, within the lysosomal compartment of cancer cells. creative-peptides.com

Development of Nano-sized Delivery Systems

Nano-sized delivery systems, such as liposomes, offer a promising approach to improve the delivery of sarcolysin and its derivatives by enhancing their stability, circulation time, and tumor accumulation while reducing off-target toxicity.

Liposomal Encapsulation of Lipid Derivatives of Sarcolysin

To facilitate the incorporation of sarcolysin into the lipid bilayer of liposomes, it is often first converted into a more lipophilic derivative. An example of this is the ester conjugate of sarcolysin with decanol. nih.gov These lipid derivatives can then be encapsulated within phospholipid nanoparticles. nih.govnih.gov

The preparation of these liposomal formulations typically involves methods like thin-film hydration followed by extrusion. mdpi.commdpi.com In this process, a mixture of phospholipids (B1166683) (e.g., egg phosphatidylcholine, soybean phosphatidylinositol) and the lipid derivative of sarcolysin are dissolved in an organic solvent, which is then evaporated to form a thin lipid film. touchoncology.comaacrjournals.orgmdpi.com This film is subsequently hydrated with an aqueous buffer to form multilamellar vesicles, which are then extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar liposomes of a uniform size. mdpi.com This method has been shown to yield stable liposomal formulations with high encapsulation efficiency. nih.gov

| Formulation Component | Role in Liposomal Delivery | Reference(s) |

| Sarcolysin-decanol ester | Lipophilic prodrug for incorporation into the lipid bilayer. | nih.gov |

| Egg Phosphatidylcholine | Major structural component of the liposomal bilayer. | mdpi.commdpi.com |

| Soybean Phosphatidylinositol | Component of the liposomal bilayer. | mdpi.commdpi.com |

| Extrusion | Technique to produce unilamellar liposomes of a defined size. | mdpi.com |

Polymeric Nanocarriers and Other Colloidal Systems

The therapeutic application of the alkylating agent m-DL-Sarcolysin has been explored through its incorporation into advanced drug delivery systems, such as polymeric nanocarriers and other colloidal systems. researchgate.net These systems aim to enhance the drug's stability, solubility, and provide a more controlled release profile. Research in this area often includes the closely related L-isomer, melphalan, as the principles of formulation and delivery are largely translatable. researchgate.netnih.gov

The primary approach involves the encapsulation or conjugation of sarcolysin or its derivatives with polymeric materials to form nanoparticles, or their incorporation into lipid-based systems like liposomes. researchgate.netresearchgate.net These formulations are designed to have specific physicochemical properties, including particle size and surface characteristics, that influence their behavior in biological systems.

Polymeric Nanoparticles

Polymeric nanoparticles are solid colloidal particles ranging in size from 10 to 1000 nm. nih.gov They can be formulated as nanospheres, where the drug is uniformly dispersed within the polymer matrix, or as nanocapsules, where the drug is contained in a core surrounded by a polymeric shell. nih.gov Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are commonly used due to their biocompatibility. researchgate.netnih.gov

One strategy involves the creation of lipid-polymer hybrid nanoparticles (LPHNs). For the related compound melphalan, LPHNs have been synthesized using a nanoprecipitation method. researchgate.net In this technique, an organic phase containing the drug and a polymer (e.g., PLGA) is added to an aqueous phase containing a lipid and a surfactant, such as polyvinyl alcohol (PVA), under high-speed homogenization. researchgate.net This process results in the formation of nanoparticles with a polymer core and a lipid shell. The optimization of formulation variables, such as the concentrations of PLGA, lipid, and PVA, is critical to achieving desired characteristics like high entrapment efficiency and a controlled release profile. researchgate.net Studies with melphalan-loaded LPHNs demonstrated a sustained and controlled release, with approximately 17.4% of the drug released over 48 hours. researchgate.net

Another approach is the development of polymeric prodrugs. For instance, O,N-carboxymethyl chitosan (B1678972) has been conjugated with melphalan via a peptide spacer (glycylglycine). nih.govdocksci.com These conjugates can self-assemble into nanoparticles and are designed to release the active drug under specific physiological conditions, such as in the presence of certain enzymes like cathepsin X. nih.govdocksci.com The molecular weight of the polymer and the nature of the peptide spacer have been shown to significantly influence the drug content, particle diameter, and release properties of the resulting nanoparticles. nih.gov

Below is a table summarizing the characteristics of melphalan-loaded polymeric nanoparticles from a representative study.

| Formulation Component | Role | Observed Characteristics |

| PLGA (Poly(lactic-co-glycolic acid)) | Core-forming polymer | Increased polymer concentration led to higher entrapment efficiency. researchgate.net |

| Lipid | Shell-forming component | Contributes to the hybrid nanoparticle structure. researchgate.net |

| PVA (Polyvinyl alcohol) | Surfactant/Stabilizer | Decreasing PVA concentration increased entrapment efficiency. researchgate.net |

| Melphalan | Active Pharmaceutical Ingredient | Successfully encapsulated within the lipid-polymer hybrid nanoparticle. researchgate.net |

Interactive Data Table: Melphalan Lipid-Polymer Hybrid Nanoparticle Properties Users can filter and sort the data based on the formulation parameters and resulting characteristics.

Please note: This is a representative table based on published data for the related compound melphalan.

| Polymer (mg/mL) | Lipid (mg/mL) | PVA (% W/V) | Particle Size (nm) | Entrapment Efficiency (%) |

| 3.3 | 2.3 | 0.3 | 210 | 75 |

| 6.7 | 2.3 | 0.3 | 250 | 85 |

| 3.3 | 5.7 | 0.3 | 230 | 70 |

| 6.7 | 5.7 | 0.3 | 280 | 80 |

| 3.3 | 2.3 | 3.7 | 180 | 60 |

| 6.7 | 2.3 | 3.7 | 220 | 70 |

| 5.0 | 4.0 | 2.0 | 245 | 78 |

Other Colloidal Systems: Liposomes

Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. nih.govdovepress.com They can encapsulate both hydrophilic and lipophilic drugs and are known for their biocompatibility and biodegradability. nih.govdovepress.com For sarcolysin and melphalan, liposomal formulations have been developed to improve their delivery. researchgate.netresearchgate.net

A key modification strategy involves the synthesis of lipophilic derivatives of the drug that can be stably incorporated into the lipid bilayer of the liposome (B1194612). researchgate.net For example, a lipid derivative of sarcolysin was synthesized through the condensation of sarcolysin with dioleoylglycerol. researchgate.net This hydrophobic prodrug demonstrates enhanced retention within the liposome membrane. Similarly, melphalan has been conjugated to rac-1,2-dioleoylglycerol for incorporation into liposomes composed of natural phospholipids like egg phosphatidylcholine. researchgate.net These liposomal formulations can be prepared by methods such as extrusion to produce unilamellar vesicles with a mean size typically below 100 nm, suitable for systemic administration. researchgate.net

Furthermore, temperature-sensitive liposomes have been investigated for targeted drug delivery. nih.gov These are typically formulated with lipids, such as distearoyl phosphatidylcholine and dipalmitoyl phosphatidylcholine, that undergo a phase transition at a specific temperature (e.g., 42°C). nih.gov When combined with localized hyperthermia at the target site, these liposomes release their encapsulated drug, thereby increasing the local concentration and therapeutic effect. nih.gov

The table below details components used in liposomal formulations for melphalan and sarcolysin derivatives.

| Liposomal Component | Function | Example |

| Phospholipid | Forms the primary lipid bilayer | Egg Phosphatidylcholine, Distearoyl Phosphatidylcholine researchgate.netnih.gov |

| Stabilizing Lipid | Modulates bilayer properties | Phosphatidylinositol researchgate.net |

| Lipophilic Drug Derivative | Anchors drug within the bilayer | Sarcolysin-dioleoylglycerol conjugate, Melphalan-dioleoylglycerol conjugate researchgate.net |

| "Stealth" Polymer | Prolongs circulation time | Polyethylene (B3416737) Glycol (PEG) researchgate.net |

Molecular and Cellular Mechanisms of Action of M Dl Sarcolysin and Its Derivatives

Alkylating Activity and DNA Interaction

As an alkylating agent, m-DL-sarcolysin's cytotoxicity is primarily driven by its capacity to chemically modify DNA, which disrupts its structure and function, leading to catastrophic consequences for the cancer cell.

Formation of DNA Cross-links at Specific Nucleotide Positions (e.g., N-7 of Guanine)

This compound belongs to the nitrogen mustard class of alkylating agents. tmu.edu.twbiointerfaceresearch.com Once inside the cell, it can form highly reactive carbonium ion intermediates. patsnap.com These intermediates are electrophilic and readily attack nucleophilic sites on the DNA molecule. The primary target for this alkylation is the N-7 position of guanine (B1146940) bases. tmu.edu.twpatsnap.com This reaction leads to the formation of covalent bonds between the drug and the DNA. Because this compound is a bifunctional alkylating agent, meaning it has two reactive chloroethyl groups, a single molecule can react with two different guanine bases. This results in the formation of DNA cross-links. These can be either intrastrand (linking two guanines on the same DNA strand) or, more critically, interstrand (linking guanines on opposite strands of the DNA double helix). tmu.edu.twpatsnap.com The formation of these interstrand cross-links physically prevents the two DNA strands from separating. patsnap.com

Inhibition of DNA Replication and Transcription

The formation of DNA cross-links, particularly interstrand cross-links, poses a significant physical barrier to the cellular machinery responsible for reading and duplicating the genetic code. patsnap.com During DNA replication, the enzyme DNA polymerase must move along the DNA template to synthesize a new strand. An interstrand cross-link prevents the necessary unwinding of the DNA double helix, effectively halting the progression of the replication fork. patsnap.com This inhibition of DNA synthesis is a major contributor to the cytotoxic effects of the drug. patsnap.com Similarly, transcription, the process of creating RNA from a DNA template, is also blocked as RNA polymerase is unable to traverse the cross-linked region of the DNA. patsnap.com The inability to synthesize necessary proteins due to transcriptional inhibition further contributes to cellular dysfunction and death.

Induction of Cellular Apoptosis and Caspase Activation

The extensive DNA damage caused by this compound triggers the cell's internal surveillance and repair mechanisms. However, if the damage is too severe to be repaired, the cell initiates a process of programmed cell death known as apoptosis. patsnap.com This is a controlled, orderly process designed to eliminate damaged cells without inducing an inflammatory response. A key molecular event in apoptosis is the activation of a family of proteases called caspases. nih.gov

The DNA damage inflicted by alkylating agents like melphalan (B128) and its derivatives can activate the intrinsic pathway of apoptosis. nih.govresearchgate.net This pathway is initiated by signals originating from within the cell, such as irreparable genetic damage. This leads to the activation of initiator caspases, like caspase-9. nih.gov Activated caspase-9 then proceeds to cleave and activate executioner caspases, such as caspase-3 and caspase-7. nih.gov These executioner caspases are responsible for dismantling the cell by cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis, including chromatin condensation and the externalization of phosphatidylserine. nih.gov Studies on melphalan derivatives have demonstrated a significant increase in the activity of caspases-3/7 and -9 in treated cancer cells. nih.gov

Prodrug Activation and Biotransformation

A significant aspect of the therapeutic strategy for some sarcolysin (B1681458) derivatives involves their design as prodrugs. These are inactive or less active forms of the drug that are converted into the active cytotoxic agent preferentially within the tumor environment. This targeted activation aims to increase the drug concentration at the tumor site while minimizing systemic toxicity.

Enzymatic Cleavage by Tumor-Associated Proteolytic Enzymes

Many cancer cells are characterized by the overexpression of certain proteolytic enzymes, or peptidases, in their microenvironment. nih.govnih.gov This feature can be exploited for the targeted activation of prodrugs. Derivatives of sarcolysin, such as melphalan flufenamide (melflufen), have been specifically designed to be substrates for these enzymes. nih.gov Melflufen, a peptide-drug conjugate, is a substrate for aminopeptidase (B13392206) N (APN), an enzyme frequently found at high levels on the surface of various cancer cells. nih.gov

The lipophilic nature of the prodrug allows it to readily penetrate cell membranes. nih.gov Once inside the cancer cell, aminopeptidases cleave the peptide bond, releasing the active, and now more hydrophilic, alkylating agent (melphalan). nih.gov This "traps" the active drug inside the cell, leading to a high intracellular concentration and enhanced cytotoxicity specifically in tumor cells that overexpress the target peptidase. nih.gov This enzymatic activation results in a rapid and potent DNA damage response, which can overcome resistance mechanisms to the parent drug. nih.gov

Hydrolytic Activation in Relation to Peptide Structure

The activation of peptide-based prodrugs is also influenced by hydrolysis, the chemical breakdown of a compound due to reaction with water. The stability of the peptide bond can be influenced by the specific amino acids in the peptide chain. nih.govmdpi.com In the context of sarcolysin derivatives, the peptide portion of the molecule not only serves as a target for enzymatic cleavage but also influences the compound's chemical properties, including its susceptibility to non-enzymatic hydrolysis.

Cellular Uptake and Transport Mechanisms of this compound

The entry of this compound and its derivatives into cancer cells is a critical determinant of its cytotoxic activity. This process is primarily mediated by transport proteins that recognize the molecule due to its structural similarity to endogenous amino acids and peptides.

Role of Amino Acid Transport Systems

As an amino acid derivative, this compound is recognized and transported by various amino acid transport systems, which are often overexpressed in malignant cells to meet their high demand for nutrients. nih.gov Cancer cells require a constant supply of amino acids for protein synthesis, energy production, and to maintain redox balance. nih.gov This dependency leads to the upregulation of specific transporters, making them attractive targets for delivering cytotoxic drugs that mimic amino acids.

Several families of solute carriers (SLCs) are responsible for amino acid transport. thescipub.com Key transporters that may play a role in the uptake of this compound include:

L-type Amino Acid Transporters (LATs): This system, particularly LAT1 (SLC7A5), transports large neutral amino acids and is frequently overexpressed in various cancers. e-enm.org It functions as an antiporter, often exchanging glutamine for essential amino acids like leucine. nih.gov

Sodium-coupled Neutral Amino Acid Transporters (SNATs): Transporters like SNAT1 (SLC38A1) and SNAT2 (SLC38A2) are symporters that use the sodium gradient to drive the uptake of neutral amino acids. nih.govnih.gov They are crucial for supplying amino acids such as glutamine to cancer cells. nih.gov

Alanine, Serine, Cysteine, and Threonine Transporters (ASCTs): ASCT2 (SLC1A5) is another important transporter, mediating the exchange of amino acids like glutamine, and is often upregulated in proliferating cancer cells. nih.gove-enm.org

The apparent redundancy and overlapping substrate specificity of these transporters mean that this compound likely enters cells through multiple routes. thescipub.com The expression levels of these transporters can vary between different cancer types, potentially influencing the sensitivity of tumors to the drug. nih.gove-enm.org

Table 1: Key Amino Acid Transporter Systems in Cancer Cells

| Transporter System | Gene (SLC) | Transport Mechanism | Common Substrates | Role in Cancer |

| System L | SLC7A5 (LAT1) | Antiporter (Na+-independent) | Large neutral amino acids (e.g., Leucine) | Upregulated, supports cell growth and proliferation. nih.gove-enm.org |

| System A | SLC38A1/2 (SNAT1/2) | Symporter (Na+-dependent) | Small neutral amino acids (e.g., Glutamine, Alanine) | Upregulated, provides essential nutrients. nih.govnih.gov |

| System ASC | SLC1A5 (ASCT2) | Antiporter (Na+-dependent) | Neutral amino acids (e.g., Glutamine, Alanine) | Upregulated, involved in metabolic reprogramming. nih.gove-enm.org |

Interaction with Specific Peptide Transporters

Derivatives of this compound, particularly when conjugated to peptides, can exploit a different class of transporters: the proton-coupled oligopeptide transporters (POTs), which belong to the SLC15 family. guidetopharmacology.org The two major members of this family are PEPT1 (SLC15A1) and PEPT2 (SLC15A2). guidetopharmacology.orgnih.gov

PEPT1 is a high-capacity, low-affinity transporter primarily found in the small intestine, where it absorbs dietary di- and tripeptides. nih.govsolvobiotech.com

PEPT2 is a low-capacity, high-affinity transporter expressed mainly in the kidneys for reabsorption of peptides, but also found in other tissues. solvobiotech.commdpi.com

These transporters are known to handle a wide range of peptidomimetic drugs, including certain antibiotics and antiviral agents. nih.govnih.gov By attaching a peptide moiety to sarcolysin, the resulting compound can be recognized and internalized by PEPT1 or PEPT2. This prodrug strategy can enhance the selective delivery of the cytotoxic agent to cancer cells that overexpress these transporters. solvobiotech.com The transport process is electrogenic and driven by a proton gradient across the cell membrane. guidetopharmacology.org

Subcellular Localization and Target Organelles

Once inside the cell, the distribution of this compound to specific organelles is a key factor in its mechanism of action.

Accumulation within Lysosomes and Their Role in Cytotoxicity

A significant portion of this compound, which has the properties of a hydrophobic weak base, is thought to accumulate within lysosomes. nih.govnih.gov This phenomenon, known as lysosomal sequestration or trapping, is a characteristic of many chemotherapeutic agents. researchgate.net

The process occurs via passive diffusion of the uncharged drug across the lysosomal membrane. Inside the acidic environment of the lysosome (pH 4.5-5.0), the weak base becomes protonated. researchgate.net This charged form of the drug is unable to diffuse back across the membrane, leading to its entrapment and high concentration within the organelle. nih.govnih.gov

This accumulation can have two major consequences:

Enhanced Cytotoxicity: The high concentration of the drug within the lysosome can lead to lysosomal membrane permeabilization (LMP), releasing cathepsins and other hydrolytic enzymes into the cytoplasm. mdpi.com This can trigger a caspase-independent cell death pathway.

Drug Resistance: Conversely, by sequestering the drug away from its primary nuclear target (DNA), lysosomes can also contribute to multidrug resistance (MDR). nih.govnih.govoncotarget.com In response to this drug accumulation, cancer cells can upregulate lysosomal biogenesis, further increasing their capacity to sequester the drug and leading to chemoresistance. oncotarget.com This process is often regulated by the transcription factor EB (TFEB). researchgate.net

Modulation of Intracellular Signaling Pathways

The cytotoxic effects of this compound are ultimately executed through the disruption of critical intracellular signaling pathways that control cell survival, proliferation, and death. While direct studies on this compound are limited, its action as an alkylating agent implies interference with major oncogenic signaling networks.

Dysregulation of pathways such as the mitogen-activated protein kinase (MAPK) and the PI3K/AKT/mTOR cascades is a hallmark of many cancers, including multiple myeloma. nih.govmdpi.comnih.gov These pathways are central regulators of:

Cell Proliferation and Growth: They transmit signals from growth factors and the cellular microenvironment to the nucleus, promoting cell cycle progression. nih.govnih.gov

Survival and Apoptosis: They control the balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins. mdpi.comnih.gov

Metastasis and Angiogenesis: They are involved in processes that allow cancer cells to invade new tissues and form new blood vessels. mdpi.com

Table 2: Major Signaling Pathways Implicated in Cancer and as Potential Targets

| Signaling Pathway | Key Components | Function in Cancer | Potential Effect of Cytotoxic Agents |

| MAPK/ERK | RAS, RAF, MEK, ERK | Proliferation, differentiation, survival. nih.govmdpi.com | Inhibition can lead to cell cycle arrest and apoptosis. mdpi.comjcpres.com |

| PI3K/AKT/mTOR | PI3K, AKT, mTOR, PTEN | Cell growth, survival, metabolism, anti-apoptosis. nih.govnih.gov | Inhibition blocks survival signals, promoting apoptosis. mdpi.comnih.gov |

| JNK/p38 | JNK, p38 | Stress response, apoptosis. nih.gov | Persistent activation can mediate apoptosis. nih.gov |

The DNA damage induced by this compound is a major cellular stressor that can activate stress-response pathways like the JNK and p38 MAPK pathways, which can lead to apoptosis. nih.gov Furthermore, by causing widespread cellular damage, alkylating agents can indirectly disrupt the pro-survival signals from the PI3K/AKT pathway, tipping the balance towards programmed cell death. nih.gov Combination therapies that simultaneously target these signaling pathways and induce DNA damage are a key strategy in modern oncology. nih.gov

Structure Activity Relationship Sar Studies of M Dl Sarcolysin Analogues

Defining Structural Determinants of Biological Activity

The core structure of sarcolysin (B1681458), a phenylalanine derivative, provides a template for modification. The primary determinants of its biological activity are the position of the nitrogen mustard group on the phenyl ring and the stereochemistry of the amino acid backbone.

The location of the bis(2-chloroethyl)amino group on the phenylalanine ring is a critical factor in determining the molecule's biological properties. m-DL-Sarcolysin features this substituent at the meta position of the phenyl ring. Studies comparing isomers have revealed that this positioning significantly affects activity. For instance, melphalan (B128), the L-isomer with the mustard group at the para position, is the most clinically utilized form due to its favorable transport and activity profile. nih.gov

Research into other aromatic nitrogen mustards has further clarified the role of substituent positioning. Quantitative structure-activity relationship (QSAR) studies on a series of aromatic nitrogen mustards derived from benzoic acids pointed to a favorable effect for ortho-substitution on biological activity. nih.gov In contrast, m-L-sarcolysin (an isomer of melphalan with the mustard group at the meta position) has also been investigated. nih.gov While it demonstrates cytotoxic activity, its profile differs from the para-substituted melphalan, particularly in peptide conjugates. nih.govresearchgate.net These findings underscore that the electronic and steric effects imparted by the substituent's position on the aromatic ring directly influence the chemical reactivity of the nitrogen mustard and its interaction with biological targets. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms, is a pivotal determinant of the biological activity of sarcolysin analogues. nih.gov The parent compound, this compound, is a racemic mixture, meaning it contains equal amounts of the L- and D-enantiomers. However, biological systems are chiral and often interact differently with each enantiomer of a drug. nih.gov

The cytotoxic activity of melphalan, the pure L-isomer of p-sarcolysin, is dependent on active transport into cells via amino acid transport systems, particularly the L-type amino acid transporter 1 (LAT1) and amino acid transporter B(0,+). researchgate.net These transporters are stereospecific and preferentially recognize and transport L-amino acids. nih.gov Consequently, the L-isomer (melphalan) is transported into cancer cells more efficiently than the D-isomer. Studies have shown that the cytotoxic effects of melphalan can be reduced by the presence of other L-amino acids like L-leucine and L-glutamine, which compete for the same transport system, whereas the D-isomers of these amino acids have no such protective effect. researchgate.net This stereospecific uptake mechanism is a key reason why the L-isomer generally exhibits greater antitumor activity than the D-isomer or the racemic DL-mixture. nih.gov The differential activity of stereoisomers highlights that not only target binding but also cellular uptake are critical stereochemistry-dependent steps for this class of drugs. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational methodology that aims to build mathematical models correlating the chemical structure of compounds with their biological efficacy. mdpi.com For nitrogen mustards like sarcolysin, QSAR helps to identify the key physicochemical properties that govern their activity, guiding the design of more potent and selective agents. nih.gov

QSAR studies on aromatic nitrogen mustards have successfully correlated biological properties, such as toxicity (LD50) and antitumor activity, with specific molecular descriptors. nih.gov The most significant descriptors identified are related to chemical reactivity, lipophilicity, and steric factors. nih.gov

Chemical Reactivity: The rate of hydrolysis of the nitrogen mustard moiety is a crucial parameter. A certain level of reactivity is required for the compound to alkylate its target (DNA), but excessive reactivity can lead to non-specific reactions and toxicity. This is often expressed as the logarithm of the hydrolysis rate constant (log k). nih.gov

Lipophilicity: The compound's ability to cross cell membranes is governed by its lipophilicity, often quantified by the partition coefficient (log P) or the substituent lipophilicity constant (π). An optimal level of lipophilicity is necessary for the drug to reach its intracellular target. nih.gov

Steric Parameters: The size and shape of the molecule and its substituents can influence both its binding to transporters and its interaction with the DNA target. nih.gov

A study of aromatic nitrogen mustard agents synthesized from various substituted benzoic acids measured their alkylation activity and physicochemical properties, providing data that illustrates these correlations. mdpi.com

| Aromatic Acid Precursor | Second Order Rate Constant (k) (M⁻¹ min⁻¹) | Log P (Lipophilicity) |

|---|---|---|

| Benzoic acid | 0.0478 | 2.66 |

| m-Chlorobenzoic acid | 0.0345 | 3.37 |

| Hydrocinnamic acid | 0.0303 | 3.11 |

| m-Toluic acid | 0.0285 | 3.19 |

| 3,4-Dimethoxybenzoic acid | 0.0321 | 2.84 |

Data adapted from a study on the alkylation activity of aromatic nitrogen mustard agents. mdpi.com

These studies show that by quantifying molecular descriptors, the biological activity of new analogues can be predicted, streamlining the drug discovery process. nih.gov

In silico methods, such as molecular docking, are powerful tools for exploring the SAR of this compound analogues at the molecular level. mdpi.com These computational techniques simulate the interaction between a ligand (the drug analogue) and its biological target (e.g., a protein or DNA).

Molecular docking studies have been used to investigate the binding of melphalan to various biological molecules. For example, docking simulations have explored its interaction with the tumor suppressor protein p53, revealing a binding affinity of -5.0 kcal/mol and identifying key hydrogen bonds and π-π stacking interactions that stabilize the complex. mdpi.com Other studies have docked melphalan into the ATP-binding cassette transporter ABCG2, which is involved in drug resistance, to understand the structural basis of its transport. These simulations provide a three-dimensional view of the binding pose, helping to rationalize observed biological activities and to predict how structural modifications might enhance binding affinity or overcome resistance mechanisms. By providing insights into the specific molecular interactions, these computational approaches guide the synthesis of new analogues with potentially improved efficacy.

Impact of End Group Modifications on Activity Profile

The amino acid structure of sarcolysin contains two key functional groups: a carboxylic acid and an amino group. Modifying these "end groups" can significantly alter the compound's physicochemical properties and biological activity. Research has shown that esterification of the carboxyl group and substitution of the amino group can lead to analogues with enhanced cytotoxicity compared to the parent drug. mdpi.comnih.gov

Studies on melphalan have demonstrated that converting the carboxylic acid to a methyl or ethyl ester can increase cytotoxic activity. Further modifications, such as replacing the primary amino group with an amidine moiety containing various cyclic substituents (e.g., thiomorpholine, indoline), have been explored. These changes affect properties like solubility, lipophilicity, and the ability to participate in hydrophilic-hydrophilic interactions, which in turn influences drug transport and target engagement. nih.gov

A study comparing novel melphalan analogues in hematological cancer cell lines found that a derivative with a methyl ester and a thiomorpholine-containing amidine group (EM-T-MEL) exhibited the highest biological activity, with significantly lower IC₅₀ values than melphalan across multiple cell lines. This highlights that dual modification of both end groups can be a successful strategy for improving the anticancer profile.

| Compound | Modification | IC₅₀ in HL60 cells (µM) | IC₅₀ in THP1 cells (µM) | IC₅₀ in RPMI8226 cells (µM) |

|---|---|---|---|---|

| Melphalan (MEL) | Parent Drug | 3.78 | 6.26 | 8.90 |

| EE-MEL | Ethyl Ester | 0.85 | 0.43 | 1.20 |

| EM-MEL | Methyl Ester | 0.91 | 0.41 | 1.10 |

| EM-MOR-MEL | Methyl Ester + Morpholine Amidine | 1.45 | 0.54 | 3.60 |

| EM-I-MEL | Methyl Ester + Indoline Amidine | 1.92 | 3.93 | 6.01 |

| EM-T-MEL | Methyl Ester + Thiomorpholine Amidine | 0.72 | 0.61 | 4.21 |

Data represents the half-maximal inhibitory concentration (IC₅₀) after 72h incubation, adapted from studies on melphalan analogues.

These findings demonstrate that strategic modifications to the carboxyl and amino end groups are a viable approach to modulate the activity profile of sarcolysin analogues, leading to compounds with potentially superior efficacy and selectivity.

Preclinical Research Methodologies and Findings

In Vitro Cytotoxicity and Efficacy Studies

The preclinical evaluation of m-DL-Sarcolysin, a racemic mixture containing the active L-isomer of melphalan (B128), involves a series of in vitro studies to determine its cytotoxic potential and mechanism of action against cancer cells. These studies are foundational for establishing the compound's anti-neoplastic profile before in vivo testing.

Monolayer cell cultures, also known as two-dimensional (2D) cultures, represent a primary method for initial cytotoxicity screening. mdpi.comsolvobiotech.com In this system, cancer cells are grown on a flat surface, forming a single layer. medipol.edu.tr This model is widely used to assess the direct effect of compounds on cell viability and proliferation. medipol.edu.tr

Studies on the L-isomer, m-L-sarcolysin, have been conducted on various cancer cell lines, with a particular focus on melanoma. For instance, the cytotoxicity of m-L-sarcolysin has been evaluated in human melanoma cell lines such as RPMI 8322. nih.gov The cytotoxic effects are typically quantified by determining the IC50 value, which is the concentration of the drug required to inhibit the growth of 50% of the cells. researchgate.net Assays like the MTT assay are commonly employed to measure cell viability. plos.org The use of monolayer cultures allows for high-throughput screening and provides essential preliminary data on the compound's activity against different cancer types. solvobiotech.com

To better replicate the complex microenvironment of a solid tumor, three-dimensional (3D) spheroid cell culture systems are increasingly utilized. mdpi.comnih.gov Unlike 2D cultures, 3D spheroids allow cancer cells to grow in aggregates, fostering cell-cell and cell-extracellular matrix (ECM) interactions that are more representative of an in vivo state. medipol.edu.trnih.gov These models can develop gradients of oxygen, nutrients, and metabolic waste, creating heterogeneous cell populations, including hypoxic cores, which are characteristic of solid tumors. nih.govnih.gov

Cancer cells cultured in 3D spheroids often exhibit different gene expression patterns and increased resistance to chemotherapeutic agents compared to their 2D counterparts. nih.govresearchgate.net Methodologies for generating spheroids include the hanging drop technique, the use of ultra-low attachment plates, or embedding cells in a matrix like Matrigel. mdpi.comnih.gov The evaluation of this compound in 3D spheroid models, for example derived from HCT116 colon cancer cells or patient-derived primary cells, provides a more physiologically relevant assessment of its efficacy and ability to penetrate a tumor mass. nih.govmdpi.com

This compound belongs to the nitrogen mustard class of alkylating agents. drugs.comoncohemakey.com These agents exert their cytotoxic effects by adding an alkyl group to the guanine (B1146940) base of DNA, leading to strand breakage and cell death. drugs.comresearchgate.net

Comparative studies are crucial to understanding the relative potency of this compound. Research has compared the cytotoxicity of m-L-sarcolysin with its parent compound, melphalan, and other derivatives. In one study involving human melanoma cell lines, a peptide-conjugated form of m-L-sarcolysin, L-propyl-m-sarcolysyl-L-p-fluorophenylalanine (PSF), was found to be 28-fold more toxic than m-L-sarcolysin itself. nih.gov This increased toxicity was associated with a more efficient induction of DNA damage. nih.gov The cytotoxicity of both m-L-sarcolysin and PSF was enhanced when cellular glutathione (B108866), a molecule involved in detoxification and drug resistance, was depleted. nih.govoncohemakey.com Cross-resistance studies in various human tumor cell lines have shown that resistance to one alkylating agent, such as melphalan, does not necessarily confer resistance to all others, suggesting that specific structural differences can influence efficacy and resistance profiles. nih.gov

Table 1: Comparative Cytotoxicity in RPMI 8322 Melanoma Cells

Data derived from a study comparing the effects of melphalan, m-L-sarcolysin, and PSF on human melanoma cell lines. nih.gov

Understanding the molecular mechanisms by which this compound induces cell death is critical. As an alkylating agent, its primary mechanism involves inducing DNA damage, specifically DNA cross-links. nih.govnih.gov Studies on m-L-sarcolysin have shown that it causes a protracted induction of DNA cross-links in melanoma cells, peaking around 24 hours after exposure. nih.gov

This DNA damage typically triggers programmed cell death, or apoptosis. plos.org The apoptotic pathway often involves the activation of a cascade of enzymes called caspases (e.g., caspase-3, -7, -8, and -9) and the cleavage of poly (ADP-ribose) polymerase (PARP). plos.orgnih.gov Another form of programmed cell death that can be induced by cytotoxic compounds is necroptosis, which can be triggered in a caspase-independent manner and may involve the protein MLKL (mixed lineage kinase domain-like). researchgate.netuu.nl The treatment of multiple myeloma cells with other cytotoxic agents has been shown to induce cleavage of MLKL, which may promote cell death. researchgate.netuu.nl Evaluating these specific molecular markers helps to fully characterize the cell death pathways activated by this compound. nih.gov

In Vivo Efficacy Evaluation in Animal Models

Following promising in vitro results, the anti-tumor efficacy of this compound is evaluated in living organisms, most commonly in immunocompromised mouse models. nih.gov These in vivo studies are essential for understanding how the compound behaves in a complex biological system. meliordiscovery.com

Xenograft models are a cornerstone of preclinical cancer research. nih.govnih.gov These models involve the transplantation of human cancer cells or patient-derived tumor tissue into immunodeficient mice, such as athymic nude mice or SCID mice. meliordiscovery.comnih.gov This allows the human tumor to grow in a living host without being rejected by the immune system. nih.gov

Human melanoma xenografts in nude mice are a particularly relevant model for studying compounds like this compound. nih.govmdpi.com To establish the model, human melanoma cell lines (e.g., A375, Malme-3M) are injected subcutaneously into the flank of the mice. nih.govmdpi.comresearchgate.net Researchers then monitor tumor growth over time by measuring its volume. researchgate.net The efficacy of the investigational drug is assessed by comparing the tumor growth in treated mice to that in a control group receiving a vehicle solution. mdpi.com These models have been instrumental in evaluating the in vivo activity of numerous anti-cancer agents, including alkylating agents, and provide data on a drug's ability to suppress tumor growth in a more clinically relevant setting than in vitro cultures. nih.govnih.gov

Table 2: Common Components of a Xenograft Study Protocol

Tumor Growth Inhibition and Regression Studies

Preclinical investigations into the antitumor effects of this compound have demonstrated its capacity to inhibit tumor growth across various cancer models. While comprehensive data on the racemic mixture of this compound is limited in recent literature, studies on Sarcolysin (B1681458) and its derivatives provide significant insights into its therapeutic potential.

In vivo studies using murine tumor models have been crucial in evaluating the efficacy of Sarcolysin formulations. One such study investigated a nanoparticle formulation of Sarcolysin (Sarcolysin-NP) in mice bearing lymphocytic leukemia L1210, lymphocytic leukemia P388, and adenocarcinoma of the mammary gland Ca755. ibmc.msk.ruphysiciansweekly.comnih.gov The administration of Sarcolysin-NP resulted in notable tumor growth inhibition. Specifically, at a dose of 8.4 mg/kg, the formulation showed a more than 24% greater inhibition of lymphocytic leukemia L1210 and a more than 17% greater inhibition of adenocarcinoma Ca755 compared to the free substance. ibmc.msk.ruphysiciansweekly.comnih.gov

Furthermore, the impact on the lifespan of the treated animals was significant. At a dose of 10 mg/kg, Sarcolysin-NP increased the life span of mice with lymphocytic leukemia P388 by 25%, those with lymphocytic leukemia L1210 by 17.4%, and those with adenocarcinoma Ca755 by 11%. ibmc.msk.ruphysiciansweekly.comnih.gov These findings underscore the potent anti-proliferative effects of Sarcolysin in various tumor types.

Another study focused on a novel melphalan prodrug, J1, which contains the meta-isomer of L-Sarcolysin (m-L-sarcolysin), a component of this compound. In neuroblastoma xenograft models, J1 demonstrated significant tumor growth inhibition compared to melphalan. aacrjournals.org Treatment with J1 led to a significant reduction in tumor volume and was associated with increased apoptosis and decreased cell proliferation within the tumors. aacrjournals.org

Older research dating back to the 1950s also supports the carcinostatic effects of Sarcolysin on various experimental animal tumors, laying the groundwork for its development as a chemotherapeutic agent. nih.govnih.gov

Table 1: Tumor Growth Inhibition by Sarcolysin-NP in Murine Models

| Tumor Model | Dose of Sarcolysin-NP (mg/kg) | Tumor Growth Inhibition (%) vs. Free Sarcolysin | Increase in Lifespan (%) | Citation |

|---|---|---|---|---|

| Lymphocytic Leukemia L1210 | 8.4 | >24 | - | ibmc.msk.ruphysiciansweekly.comnih.gov |

| Adenocarcinoma Ca755 | 8.4 | >17 | - | ibmc.msk.ruphysiciansweekly.comnih.gov |

| Lymphocytic Leukemia P388 | 10 | - | 25 | ibmc.msk.ruphysiciansweekly.comnih.gov |

| Lymphocytic Leukemia L1210 | 10 | - | 17.4 | ibmc.msk.ruphysiciansweekly.comnih.gov |

| Adenocarcinoma Ca755 | 10 | - | 11 | ibmc.msk.ruphysiciansweekly.comnih.gov |

Hollow Fiber Model Applications

The hollow fiber model serves as an effective in vivo preclinical tool to evaluate the activity of potential anticancer agents against multiple cell lines simultaneously. This assay bridges the gap between in vitro cytotoxicity screening and more complex in vivo xenograft studies.

The hollow fiber assay allows for the evaluation of a compound's effect on tumor cell viability in a live animal system, offering preliminary insights into its bioavailability and antitumor action in a physiological environment. google.com The model has been used to evaluate various cytotoxic compounds and has shown good correlation with outcomes in traditional xenograft models. aacrjournals.org

Research on other alkylating agents and prodrugs has also successfully employed the hollow fiber model to screen for antitumor activity and to select promising candidates for further preclinical development. diva-portal.org These studies underscore the importance of the hollow fiber assay in the early assessment of novel cancer therapeutics.

Table 2: Application of Hollow Fiber Model in Evaluating Sarcolysin-Related Compounds

| Compound | Model System | Key Finding | Citation |

|---|---|---|---|

| J1 (m-L-sarcolysin prodrug) | Hollow Fiber Assay | Demonstrated initial in vivo antitumor efficacy, supporting further development. | aacrjournals.orgdiva-portal.org |

Dose-Dependent Responses in Preclinical Models

The evaluation of dose-dependent responses is a cornerstone of preclinical pharmacology, establishing the relationship between the administered dose of a compound and its therapeutic effect. For this compound and its derivatives, preclinical studies have demonstrated clear dose-dependent antitumor activity.

In the study of Sarcolysin-NP, the therapeutic benefits were observed at specific dose levels. A dose of 8.4 mg/kg was effective in producing significant tumor growth inhibition in lymphocytic leukemia L1210 and adenocarcinoma Ca755 models. ibmc.msk.ruphysiciansweekly.comnih.gov A slightly higher dose of 10 mg/kg resulted in a significant increase in the lifespan of mice across three different tumor models (P388, L1210, and Ca755). ibmc.msk.ruphysiciansweekly.comnih.gov This indicates a direct correlation between the dose of the Sarcolysin formulation and its therapeutic outcome.

Similarly, a study on a melphalan prodrug, J1, which contains m-L-sarcolysin, showed a dose-dependent inhibition of tumor growth in neuroblastoma xenografts. aacrjournals.org The efficacy of J1 was found to be significantly greater than that of melphalan at comparable doses. aacrjournals.org

The concept of a therapeutic index, which compares the toxic dose to the effective dose, is critical in assessing the clinical potential of a chemotherapeutic agent. Early studies on Sarcolysin derivatives aimed to identify modifications that would increase this therapeutic window, seeking to maximize antitumor efficacy while minimizing toxicity. diva-portal.org These investigations into dose-response relationships are fundamental for determining the potential clinical utility and for guiding the design of future clinical trials.

Table 3: Dose-Dependent Efficacy of Sarcolysin-NP in Murine Tumor Models

| Tumor Model | Dose of Sarcolysin-NP (mg/kg) | Observed Effect | Citation |

|---|---|---|---|

| Lymphocytic Leukemia L1210 | 8.4 | Significant tumor growth inhibition | ibmc.msk.ruphysiciansweekly.comnih.gov |

| Adenocarcinoma Ca755 | 8.4 | Significant tumor growth inhibition | ibmc.msk.ruphysiciansweekly.comnih.gov |

| Lymphocytic Leukemia P388 | 10 | 25% increase in lifespan | ibmc.msk.ruphysiciansweekly.comnih.gov |

| Lymphocytic Leukemia L1210 | 10 | 17.4% increase in lifespan | ibmc.msk.ruphysiciansweekly.comnih.gov |

| Adenocarcinoma Ca755 | 10 | 11% increase in lifespan | ibmc.msk.ruphysiciansweekly.comnih.gov |

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for separating m-DL-Sarcolysin from impurities and related substances. mdpi.com Its high resolving power makes it indispensable for purity assessment in pharmaceutical analysis. mdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone method for the analysis of sarcolysin (B1681458) and its related isomers like melphalan (B128). uw.edu.pl Reversed-phase HPLC (RP-HPLC) is particularly effective for this purpose. uw.edu.plchromatographyonline.com This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase and a polar mobile phase. mdpi.com

A rapid and sensitive RP-HPLC method has been established for the determination of melphalan, which can be adapted for this compound. uw.edu.pl This method utilizes a C18 column, which is a common choice for reversed-phase separations, providing excellent retention and separation for a wide range of molecules. researchgate.net The separation is achieved using an isocratic mobile phase, which maintains a constant composition throughout the analysis. uw.edu.pl

UV detection is commonly employed, with the detector set at a specific wavelength to measure the absorbance of the compound as it elutes from the column. uw.edu.pl For melphalan, a detection wavelength of 254 nm has been shown to be effective. uw.edu.pl Quantification is typically performed by creating a standard curve, which plots the peak areas from the chromatogram against known concentrations of a reference standard. uw.edu.pl An internal standard may also be used to improve the precision and accuracy of the quantification. uw.edu.pl

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | uw.edu.pl |

| Stationary Phase (Column) | 5 µm Nova Pak C18, 100x4.6 mm i.d. | uw.edu.pl |

| Mobile Phase | Water-Methanol [1+1 (v/v)], pH adjusted to 3.2 with acetic acid | uw.edu.pl |

| Flow Rate | 1.5 ml/min | uw.edu.pl |

| Detection | UV detector at 254 nm | uw.edu.pl |

| Temperature | Ambient | uw.edu.pl |

| Quantification Range | 2-100 µg/ml | uw.edu.pl |

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic methods are essential for elucidating the molecular structure of this compound and for its quantification. mu-varna.bg These techniques rely on the interaction of the molecule with electromagnetic radiation.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. libretexts.orgwikipedia.org When a molecule is introduced into the mass spectrometer, it is ionized, forming a molecular ion (M+). libretexts.org This molecular ion can then break apart into smaller charged fragments. libretexts.orgwikipedia.org The pattern of these fragments, known as the mass spectrum, is unique to the molecule and acts as a molecular fingerprint. libretexts.org

For this compound, mass spectrometry can confirm its molecular weight and provide structural information through the analysis of its fragmentation patterns. libretexts.org The technique is highly sensitive and can be coupled with chromatographic methods like Gas Chromatography (GC-MS) for the analysis of complex mixtures. uw.edu.pl

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 305.20 g/mol | |

| Monoisotopic Mass | 304.0745332 Da | |

| Top Peak (m/z) | 230 | |

| Second Highest Peak (m/z) | 232 | |

| Third Highest Peak (m/z) | 118 |

UV-Visible Spectrophotometry

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a compound dissolved in a solvent. mu-varna.bgiosrjournals.org The absorption of light is due to electronic transitions within the molecule. mu-varna.bg Molecules containing aromatic rings and conjugated systems, like this compound, exhibit characteristic absorption spectra in the UV region. iosrjournals.org

This technique is widely used for quantitative analysis based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. iosrjournals.org The wavelength of maximum absorption (λmax) is typically used for quantification as it provides the highest sensitivity. researchgate.net For aromatic amino acids, which are structurally related to this compound, absorption peaks are typically observed in the near-UV region. iosrjournals.org For instance, L-tyrosine exhibits absorption peaks at 275 nm, 224 nm, and 193 nm. iosrjournals.org The specific λmax for this compound would depend on the solvent used.

| Property | Description | Reference |

|---|---|---|

| Principle | Measures absorption of UV-Visible light due to electronic transitions. | mu-varna.bg |

| Application | Quantitative analysis based on the Beer-Lambert law. | iosrjournals.org |

| Chromophore | The substituted phenylalanine ring in this compound absorbs UV light. | iosrjournals.org |

| Typical λmax Region | Near UV range (200-400 nm) for aromatic amino acids. | iosrjournals.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. mu-varna.bg It works on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational frequencies of their bonds. mu-varna.bg The resulting IR spectrum shows absorption bands at specific wavenumbers, which are characteristic of particular functional groups.

For this compound, an IR spectrum would reveal characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the N-H stretch of the amine, C-H stretches of the aromatic ring and alkyl groups, and the C-Cl stretch of the chloroethyl groups. The spectrum is typically obtained by preparing the sample as a KBr wafer.

Electrochemical Analysis Methods

Electrochemical methods offer a sensitive and often simple alternative for the quantification of electroactive compounds. nih.gov Techniques like voltammetry measure the current response of a substance to a varying applied potential. nih.gov These methods can be highly selective and are suitable for determining low concentrations of analytes in various samples. nih.govnih.gov

The application of voltammetric sensors, often using modified electrodes such as carbon paste electrodes, can enhance sensitivity and selectivity for pharmaceutical analysis. nih.gov For a molecule like this compound, it is plausible that the aromatic amine moiety could be electrochemically active, allowing for its direct determination using techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV). nih.gov The development of a specific electrochemical method would involve optimizing parameters such as the pH of the supporting electrolyte, the type of working electrode, and the potential scan range. researchgate.net Such methods can achieve very low limits of detection, often in the nanomolar to micromolar range. frontiersin.org

| Technique | Principle | Potential Application for this compound | Reference |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation. | Characterize the redox behavior of the aromatic amine group. | nih.gov |

| Differential Pulse Voltammetry (DPV) | A series of regular voltage pulses are superimposed on the potential linear sweep or stair-step sweep. The current is measured immediately before each potential change, and the current difference is plotted as a function of potential. | Highly sensitive quantification with low background current. | nih.gov |

| Modified Electrodes | The electrode surface is modified with materials (e.g., nanoparticles, polymers) to enhance sensitivity, selectivity, and stability. | Increase the sensor's response and lower the limit of detection. | nih.gov |

Method Validation and Detection Limit Determination

The validation of analytical methods for quantifying melphalan is crucial to ensure the reliability and accuracy of pharmacokinetic and biodistribution studies. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). Key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Various analytical techniques have been developed and validated for the determination of melphalan in biological matrices, primarily utilizing high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

An HPLC method with fluorimetric detection has been validated for the concentration range of 50 to 2500 ng/mL, demonstrating a limit of detection (LOD) of 6.881 ng/mL. sav.sk For tablet dosage forms, a reverse-phase HPLC (RP-HPLC) method showed a linear dynamic range of 2.0 µg/mL to 14.0 µg/mL, with an LOD of 0.5 µg/mL and a limit of quantification (LOQ) of 1.5 µg/mL. researchgate.net

More sensitive and specific LC-MS/MS assays have also been developed. One such method demonstrated linearity in the range of 1 to 500 ng/mL, with reliable precision and accuracy below 10%. nih.gov Another LC-MS/MS method was fully validated over a broader range of 25 to 11,200 ng/mL. researchgate.net A rapid and sensitive LC-MS/MS method for the simultaneous determination of melphalan and its hydrolyzed metabolites in human plasma was validated over a calibration range of 5.22 to 5220 ng/mL. nih.gov

The following table summarizes the validation parameters from various studies for the quantification of melphalan in human plasma.

| Analytical Method | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Precision (%RSD) | Accuracy (%Recovery) |

| HPLC-Fluorescence | 50 - 2500 | 6.881 | Not Reported | Not Reported | >80% |

| RP-HPLC (Tablets) | 2000 - 14000 | 500 | 1500 | <2.0% | 96.28% - 100.08% |

| LC-MS/MS (Method 1) | 1 - 500 | Not Reported | 1 | <10% | <10% (as bias) |

| LC-MS/MS (Method 2) | 25 - 2000 | Not Reported | 25 | <10% | <10% (as bias) |

| LC-MS/MS | 25 - 11200 | Not Reported | 25 | Not Reported | Not Reported |

| LC-MS/MS | 5.22 - 5220 | Not Reported | 5.22 | ≤11.0% | <8.3% (as bias) |

Quantification in Complex Biological Matrices (e.g., cell lysates, tissue homogenates)

The quantification of melphalan in complex biological matrices such as cell lysates and tissue homogenates is essential for preclinical studies evaluating drug uptake, distribution, and efficacy at the cellular and tissue levels. These matrices present unique challenges due to their heterogeneity and the presence of numerous interfering substances. Sample preparation is a critical step to ensure accurate quantification.

Sample Preparation: For tissue homogenates, the process typically involves the homogenization of the tissue sample in a suitable buffer, followed by protein precipitation to remove larger macromolecules. Common protein precipitation agents include cold methanol or acetonitrile (B52724). nih.gov For cell lysates, cells are first treated with a lysis buffer to release the intracellular contents, followed by similar protein precipitation or extraction steps.

Analytical Techniques: LC-MS/MS is the preferred method for quantifying melphalan in these complex matrices due to its high selectivity and sensitivity, which allows for the differentiation of the analyte from endogenous matrix components.

Research Findings: Studies have successfully measured melphalan concentrations in various tissues. In one study, a high-performance liquid chromatography assay was used to measure melphalan levels in melanoma tissue, normal fat, and skin from patients undergoing isolated limb perfusion. The results showed that melphalan concentrations were higher in tumor tissue than in fat. researchgate.net

While detailed validation reports specifically for cell lysates are less common in published literature, the methodologies applied are generally adapted from those validated for plasma and tissue homogenates. The principles of method validation, including the assessment of matrix effects, are critical. Matrix effects can cause ion suppression or enhancement in LC-MS/MS analysis, potentially leading to inaccurate quantification. Therefore, it is standard practice to evaluate matrix effects during method validation for each specific biological matrix being investigated.

The following table outlines typical parameters for an LC-MS/MS method used for the quantification of melphalan in tissue homogenates.

| Parameter | Description |

| Matrix | Tumor Tissue Homogenate |

| Sample Preparation | Homogenization followed by protein precipitation with acetonitrile. |

| Chromatography | Reversed-phase liquid chromatography. |

| Detection | Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. |

| Linearity Range | Typically established in the low ng/g to µg/g range, depending on the expected tissue concentrations. |

| Precision | Intra- and inter-day precision with a relative standard deviation (RSD) of <15%. |

| Accuracy | Within ±15% of the nominal concentration. |

| Recovery | Consistent and reproducible extraction recovery is determined to ensure the efficiency of the sample preparation process. |

| Matrix Effect | Assessed to ensure that co-eluting endogenous components do not interfere with the ionization of the analyte. |

Theoretical Frameworks and Future Research Directions

Optimization of Alkylating Prodrug Design for Enhanced Selectivity

A primary challenge with traditional alkylating agents like sarcolysin (B1681458) is their non-specific action, which can harm healthy cells. Prodrug design is a key strategy to overcome this limitation. nih.govresearchgate.net Prodrugs are inactive compounds that are converted into the active drug within the body, ideally at the target site. researchgate.net This approach aims to improve physicochemical, biopharmaceutical, or pharmacokinetic properties. researchgate.net

The core principle is to mask the reactive alkylating groups of sarcolysin until it reaches the tumor environment. This can be achieved by attaching a "promoiety" to the drug, rendering it inert. mdpi.com This chemical modification can enhance selectivity by exploiting the unique physiological conditions of tumors, such as hypoxia or the overexpression of certain enzymes. nih.gov For instance, a prodrug can be designed to be activated by enzymes that are abundant in cancer cells but not in healthy tissues. nih.govmdpi.com

Furthermore, modifying the parent drug can improve its solubility or its ability to be transported into cells. nih.govmdpi.com For example, creating ester or amide derivatives of sarcolysin can alter its lipophilicity, affecting how it crosses cell membranes. nih.gov The goal is to create a derivative with a higher affinity for tumor cells, thereby concentrating the cytotoxic effect where it is needed most and reducing systemic toxicity. mdpi.comnih.gov This targeted approach is a growing trend in drug discovery, aiming to make treatments like sarcolysin safer and more effective. researchgate.netnih.gov

Exploration of Novel Molecular Targets for m-DL-Sarcolysin Derivatives

While the primary molecular target of sarcolysin is DNA, where it forms inter- and intra-strand crosslinks, the development of drug resistance necessitates the exploration of new targets. nih.govresearchgate.net Understanding the molecular pathways that cancer cells use to evade treatment can reveal new therapeutic vulnerabilities. researchgate.net